molecular formula C23H24N6O2 B11238534 N-(4-ethoxyphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-ethoxyphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11238534
M. Wt: 416.5 g/mol
InChI Key: LOAOBFKZPDCGKG-UHFFFAOYSA-N
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Description

    Ethoxyphenyl Group: Typically introduced via a nucleophilic substitution reaction using 4-ethoxyphenyl halide.

    Morpholinyl Group: Introduced through a nucleophilic substitution reaction using morpholine.

    Phenyl Group: Added via a coupling reaction, such as Suzuki or Heck coupling, using phenylboronic acid or phenyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core

      Starting Materials: 4-aminopyrazole and a suitable aldehyde or ketone.

      Reaction Conditions: Cyclization reaction under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can reduce certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, boronic acids, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(4-ethoxyphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases.

    Biological Research: Used as a probe to study biological pathways and interactions at the molecular level.

    Chemical Biology: Employed in the development of chemical tools to modulate biological processes.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethoxyphenyl, morpholinyl, and phenyl groups in N-(4-ethoxyphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine provides unique steric and electronic properties, enhancing its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for developing selective inhibitors or modulators in medicinal chemistry.

Properties

Molecular Formula

C23H24N6O2

Molecular Weight

416.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-6-morpholin-4-yl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C23H24N6O2/c1-2-31-19-10-8-17(9-11-19)25-21-20-16-24-29(18-6-4-3-5-7-18)22(20)27-23(26-21)28-12-14-30-15-13-28/h3-11,16H,2,12-15H2,1H3,(H,25,26,27)

InChI Key

LOAOBFKZPDCGKG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCOCC4)C5=CC=CC=C5

Origin of Product

United States

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